molecular formula C17H15Br2N3O2 B11096779 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide

4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide

Cat. No.: B11096779
M. Wt: 453.1 g/mol
InChI Key: CBZJFOYBYXEGEZ-RGVLZGJSSA-N
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Description

N-(3-BROMOPHENYL)-4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is a complex organic compound characterized by the presence of bromine atoms and hydrazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromophenylhydrazine with 4-bromobenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with 4-oxobutanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

N-(3-BROMOPHENYL)-4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazino group is particularly important for its ability to form stable complexes with metal ions, which can modulate enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-4-hydrazino-4-oxobutanamide
  • N-(4-Bromophenyl)-3-oxobutanamide

Uniqueness

N-(3-BROMOPHENYL)-4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both 3-bromophenyl and 4-bromophenyl groups, along with the hydrazino and oxobutanamide moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H15Br2N3O2

Molecular Weight

453.1 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(4-bromophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15Br2N3O2/c18-13-6-4-12(5-7-13)11-20-22-17(24)9-8-16(23)21-15-3-1-2-14(19)10-15/h1-7,10-11H,8-9H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

CBZJFOYBYXEGEZ-RGVLZGJSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

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